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molecular formula C12H14ClF2NO B118900 4-(2,4-Difluorobenzoyl)piperidine hydrochloride CAS No. 106266-04-0

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Cat. No. B118900
M. Wt: 261.69 g/mol
InChI Key: QPJONRGTWKXJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276040

Procedure details

The preceding ketone (40 g, 0.15 mol) was added to a mixture of 125 ml concentrated HCl and 125 ml acetic acid and refluxed for 16 hours, cooled, and concentrated in vacuo. The white residue was triturated with hot isopropanol, filtered, washed with Et2O and dried to give 32.3 g (83%) of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (III), m.p. 215°-216° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[C:4]([CH:6]1[CH2:11][CH2:10][N:9](C(=O)C)[CH2:8][CH2:7]1)=[O:5].[ClH:20]>C(O)(=O)C>[ClH:20].[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[C:4]([CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=C(C(=O)C2CCN(CC2)C(C)=O)C=CC(=C1)F
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The white residue was triturated with hot isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(C(=O)C2CCNCC2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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